

2,3,5-Trimethylaniline CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,5-T trimethylaniline**

Cat. No.: **B1602042**

[Get Quote](#)

An In-depth Technical Guide to **2,3,5-T trimethylaniline**: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of **2,3,5-T trimethylaniline** (CAS No. 767-77-1), a substituted aromatic amine. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and critical safety information. The structure of this guide is designed to logically present foundational knowledge before delving into practical applications and handling, ensuring a comprehensive understanding of this important chemical intermediate.

Core Identity and Physicochemical Properties

2,3,5-T trimethylaniline, also known as 2,3,5-trimethylbenzenamine, is one of the six isomers of trimethylaniline. Its unique substitution pattern governs its reactivity and physical properties, making it a distinct building block in organic synthesis.

Key Identifiers

- CAS Number: 767-77-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₁₃N[\[1\]](#)[\[2\]](#)
- Molecular Weight: 135.21 g/mol [\[1\]](#)[\[2\]](#)
- Synonyms: Benzenamine, 2,3,5-trimethyl-[1]

Physicochemical Data

The experimental data for **2,3,5-trimethylaniline** is not as widely published as for its more common isomers, such as 2,4,5- and 2,4,6-trimethylaniline. The following table summarizes known experimental values and reliable computed data to provide a comprehensive profile.

Property	Value	Source(s)
Appearance	Solid. Isomeric compounds are described as white to light tan or pale yellow crystalline solids, which may darken on exposure to air and light.	[3][4]
Melting Point	36 °C	PrepChem
Boiling Point	~232-243 °C (Estimated, based on 2,4,5-isomer)	[3][5]
Density	~0.97 - 1.01 g/cm ³ (Estimated, based on isomers)	[3][6]
Solubility	Insoluble in water; Soluble in common organic solvents like ethanol, ether, and benzene.	[3][6]
XLogP3 (Computed)	2.3	

Synthesis Pathway and Experimental Protocol

The most established and versatile route for synthesizing substituted anilines, including **2,3,5-trimethylaniline**, is a two-step process starting from the corresponding substituted benzene. In this case, the precursor is 1,2,4-trimethylbenzene (pseudocumene). The process involves electrophilic nitration of the aromatic ring, followed by the chemical reduction of the nitro group.

Reaction Mechanism and Causality

- Nitration: The process begins with the nitration of 1,2,4-trimethylbenzene. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO_2^+). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a

water molecule to form the nitronium ion. The electron-rich aromatic ring of pseudocumene then attacks the nitronium ion. The three methyl groups are activating and ortho-, para-directing. The position of nitration is sterically and electronically controlled, leading predominantly to 5-nitro-1,2,4-trimethylbenzene. Maintaining a low temperature is critical to prevent polysubstitution and oxidative side reactions.

- Reduction: The resulting nitro-aromatic intermediate is then reduced to the primary amine. A common and effective method for this transformation is metal-acid reduction, typically using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The metal acts as the electron donor, and the acid protonates the oxygen atoms of the nitro group, facilitating their removal as water molecules in a stepwise reduction process. This method is robust, high-yielding, and widely used in both laboratory and industrial settings.

Generalized Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment.

Step 1: Nitration of 1,2,4-Trimethylbenzene

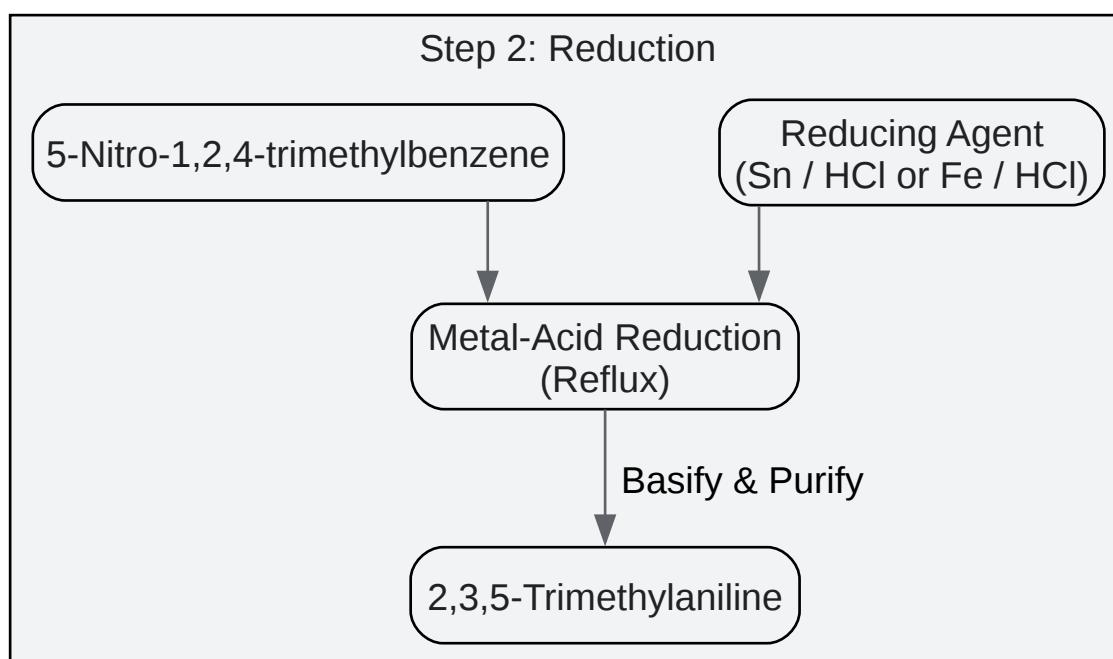
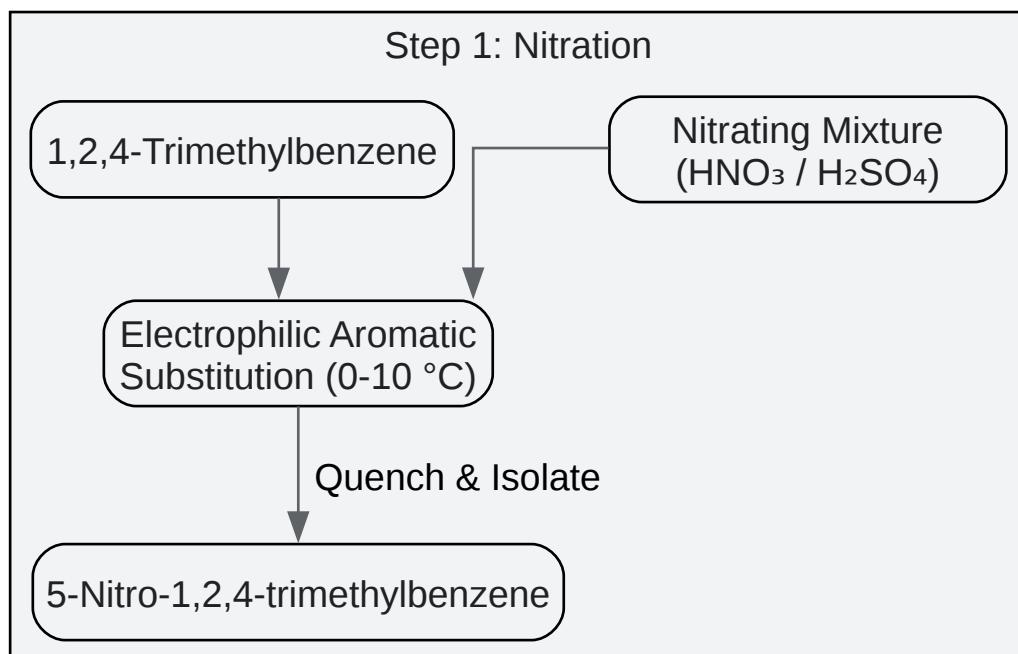
- Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
- Carefully add concentrated sulfuric acid to the flask. Cool the acid to 0-5 °C with stirring.
- Prepare the nitrating mixture by slowly adding concentrated nitric acid to the cold sulfuric acid in the dropping funnel.
- Add 1,2,4-trimethylbenzene dropwise to the cold, stirred nitrating mixture, ensuring the internal temperature does not exceed 10 °C. The rate of addition must be controlled to manage the exothermic reaction.
- After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude nitro product.
- Isolate the solid 5-nitro-1,2,4-trimethylbenzene by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- Dry the product. Recrystallization from ethanol or a similar solvent may be performed for purification.

Step 2: Reduction to **2,3,5-Trimethylaniline**

- In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the crude 5-nitro-1,2,4-trimethylbenzene and granulated tin (or iron powder).
- Add ethanol to create a slurry, followed by the slow, portion-wise addition of concentrated hydrochloric acid. The reaction is highly exothermic and may require an ice bath for temperature control.
- After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and then make it strongly basic by the slow addition of a concentrated sodium hydroxide solution. This neutralizes the acid and precipitates the tin salts, liberating the free aniline.
- Perform a steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane) to isolate the crude **2,3,5-trimethylaniline**.
- Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the final product by vacuum distillation or recrystallization from petroleum ether to yield pure **2,3,5-trimethylaniline**.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2,3,5-Trimethylaniline**.

Applications in Research and Drug Development

While not as commonly cited as its isomers, **2,3,5-trimethylaniline** serves as a valuable intermediate and reference material in several areas of chemical science.

- **Chemical Intermediate:** Substituted anilines are foundational building blocks in organic synthesis. They are precursors to a wide array of more complex molecules. The amine group can be readily diazotized to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring. The isomer 2,4,5-trimethylaniline was historically a key intermediate in the manufacture of dyes like Ponceau 3R.^[4]
- **Ligand Synthesis:** The steric bulk provided by the three methyl groups makes trimethylanilines useful for synthesizing bulky ligands for coordination chemistry and organometallic catalysis. For instance, the 2,4,6-isomer is a precursor to N-heterocyclic carbene (NHC) ligands, such as IMes, which are integral to modern olefin metathesis catalysts like the Grubbs' catalyst.^[7]
- **Pharmaceutical and Agrochemical Research:** The aniline scaffold is a common feature in many bioactive molecules. Trimethyl-substituted anilines can be used as starting materials or fragments in the synthesis of novel pharmaceutical candidates and agrochemicals. Their lipophilicity, conferred by the methyl groups, can be a desirable trait in modulating the pharmacokinetic properties of a drug candidate.
- **Reference Standard:** High-purity **2,3,5-trimethylaniline** is used as a reference standard in analytical methods, such as for pharmaceutical testing, to ensure the accuracy and quality of results.

Definitive Analytical Characterization

Confirming the identity and purity of **2,3,5-trimethylaniline** requires a suite of standard analytical techniques. While published spectra for the 2,3,5- isomer are not widely available in public databases, the expected spectral characteristics can be reliably predicted. For illustrative purposes, data for the closely related 2,4,5-isomer is often used as a proxy.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** The spectrum is expected to show distinct signals for the different protons. There should be two singlets in the aromatic region (around 6.5-7.0 ppm), each integrating to 1H.

Three separate singlets should appear in the aliphatic region (around 2.0-2.3 ppm), each integrating to 3H, corresponding to the three non-equivalent methyl groups. A broad singlet, corresponding to the two amine (NH_2) protons, would also be present (typically between 3.5-4.5 ppm), the chemical shift of which is concentration-dependent and disappears upon D_2O exchange.

- ^{13}C NMR: The spectrum should exhibit 9 distinct signals, corresponding to the 9 non-equivalent carbon atoms. Six signals would be in the aromatic region (~115-150 ppm), and three signals would be in the aliphatic region (~15-22 ppm) for the methyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:
 - A doublet in the range of 3350-3500 cm^{-1} corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
 - Strong absorptions between 1600-1650 cm^{-1} from the N-H scissoring vibration.
 - Aromatic C-H stretching peaks just above 3000 cm^{-1} .
 - Aromatic C=C ring stretching peaks in the 1450-1600 cm^{-1} region.
- Mass Spectrometry (MS):
 - Under Electron Ionization (EI), the mass spectrum will show a prominent molecular ion (M^+) peak at $\text{m/z} = 135$. The base peak for many trimethylanilines is often the $[\text{M}-15]^+$ peak at $\text{m/z} = 120$, resulting from the loss of a methyl radical ($\bullet\text{CH}_3$), which is a characteristic fragmentation pattern.

Safety, Handling, and Toxicology

2,3,5-Trimethylaniline is a hazardous chemical and must be handled with stringent safety precautions. Its toxicological profile is similar to other aromatic amines.

GHS Hazard Classification

According to the Globally Harmonized System, **2,3,5-trimethylaniline** is classified with the following hazards:

- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H318: Causes serious eye damage
- H332: Harmful if inhaled

Toxicology and Carcinogenicity

Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia. Furthermore, there is significant evidence regarding the carcinogenicity of closely related isomers. The National Cancer Institute (NCI) has demonstrated that 2,4,5-trimethylaniline induces liver and lung carcinomas in rats and mice.^[4] Given the structural similarity, it is prudent to handle **2,3,5-trimethylaniline** as a suspected carcinogen.

Safe Handling and Storage Protocol

- Engineering Controls: All work with **2,3,5-trimethylaniline** must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
 - Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and serious eye damage.
 - Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
- Handling: Avoid all personal contact. Do not breathe dust or vapor. Prevent spills and ensure secondary containment is used when transferring the material.
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

- Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. appretech.com [appretech.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2,3,5-Trimethylaniline CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1602042#2-3-5-trimethylaniline-cas-number-and-properties\]](https://www.benchchem.com/product/b1602042#2-3-5-trimethylaniline-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com